2-Methoxythioanisole
Overview
Description
2-Methoxythioanisole, also known as 1-methoxy-2-(methylthio)benzene, is an organic compound with the molecular formula C8H10OS. It is a colorless to light yellow liquid with a distinct odor. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxythioanisole can be synthesized through several methods. One common method involves the methylation of 2-hydroxythioanisole using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxythioanisole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methylthio groups direct incoming electrophiles to specific positions on the benzene ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
2-Methoxythioanisole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways involving sulfur-containing compounds.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Methoxythioanisole involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the oxidation or reduction of sulfur-containing compounds. These reactions can lead to the formation of reactive intermediates that participate in various biochemical pathways .
Comparison with Similar Compounds
2-Hydroxythioanisole: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Methylthioanisole: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 2-Methoxythioanisole is unique due to the presence of both methoxy and methylthio groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-methoxy-2-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUXDIFPTHNTSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178584 | |
Record name | Benzene, 1-methoxy-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2388-73-0 | |
Record name | Benzene, 1-methoxy-2-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methoxy-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxythioanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the study mention any other compounds similar to 2-methoxythioanisole being formed during bromobenzene metabolism?
A2: Yes, the study identified several other bromomethoxythioanisole isomers in the urine of bromobenzene-treated rats. These isomers, including 4-bromo-2-methoxythioanisole and 5-bromo-2-methoxythioanisole, are indicative of the presence of their respective bromomonohydroxyphenyl mercapturic acid precursors in the urine []. These findings highlight the diversity of metabolic pathways involved in bromobenzene detoxification and the role of various bromomonohydroxyphenyl mercapturic acids in this process.
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